2-[[1-(1-adamantyl)-2-methylpropan-2-yl]oxycarbonylamino]-3-(1H-indol-3-yl)propanoic acid
Overview
Description
2-[[1-(1-adamantyl)-2-methylpropan-2-yl]oxycarbonylamino]-3-(1H-indol-3-yl)propanoic acid is a synthetic peptide known for its potential therapeutic applications. This compound has gained significant attention in the field of medical research due to its ability to modulate cell signaling pathways and its biological effects on various cell types.
Preparation Methods
2-[[1-(1-adamantyl)-2-methylpropan-2-yl]oxycarbonylamino]-3-(1H-indol-3-yl)propanoic acid is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The conventional SPPS requires protecting the nucleophilic side chains of amino acids to prevent undesired modifications. A large volume of trifluoroacetic acid (TFA) is generally needed to remove these protecting groups post the peptide assembly . Industrial production methods also involve the use of minimal-protection solid-phase peptide synthesis (MP-SPPS), which enhances productivity and aligns with green chemistry principles .
Chemical Reactions Analysis
2-[[1-(1-adamantyl)-2-methylpropan-2-yl]oxycarbonylamino]-3-(1H-indol-3-yl)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include trifluoroacetic acid, dimethylformamide (DMF), and N-methylpyrrolidone (NMP). The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of tryptophan residues in this compound can lead to the formation of hydroperoxides, alcohols, N-formylkynurenine, and kynurenine .
Scientific Research Applications
2-[[1-(1-adamantyl)-2-methylpropan-2-yl]oxycarbonylamino]-3-(1H-indol-3-yl)propanoic acid has a wide range of scientific research applications. In chemistry, it is used in the synthesis of complex peptides and proteins. In biology, it is studied for its effects on cell signaling pathways and its potential therapeutic applications. In medicine, this compound is being researched for its potential to modulate biological processes and treat various diseases. In industry, it is used in the production of peptides and proteins for research and therapeutic purposes .
Mechanism of Action
The mechanism of action of 2-[[1-(1-adamantyl)-2-methylpropan-2-yl]oxycarbonylamino]-3-(1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, the oxidation of tryptophan residues in this compound by peroxyl radicals involves the formation of tryptophanyl-peroxyl radicals, which can react with other tryptophan molecules to generate various products . This complex mechanism highlights the compound’s ability to modulate cell signaling pathways and exert its biological effects.
Comparison with Similar Compounds
2-[[1-(1-adamantyl)-2-methylpropan-2-yl]oxycarbonylamino]-3-(1H-indol-3-yl)propanoic acid can be compared with other synthetic peptides such as Fmoc-Arg-OH and Fmoc-Tyr-OH. While these compounds share similar synthetic routes and applications, this compound is unique in its ability to modulate specific cell signaling pathways and its potential therapeutic applications . Other similar compounds include peptide thioesters, which are used in the synthesis of cyclic peptides and proteins .
Biological Activity
2-[[1-(1-adamantyl)-2-methylpropan-2-yl]oxycarbonylamino]-3-(1H-indol-3-yl)propanoic acid, commonly referred to as Adpoc-Trp-OH, is a synthetic peptide that has garnered attention for its potential therapeutic applications. This compound is notable for its ability to modulate various biological pathways, particularly in the context of cancer and metabolic disorders.
The compound's IUPAC name is this compound, with a molecular formula of C26H34N2O4. It features an adamantane moiety, which contributes to its unique biological activity.
Property | Value |
---|---|
Molecular Weight | 434.56 g/mol |
CAS Number | 68388-91-0 |
Solubility | Soluble in DMSO and DMF |
Stability | Stable under physiological conditions |
The biological activity of Adpoc-Trp-OH is primarily attributed to its interaction with specific cell signaling pathways. Research indicates that it may influence the following mechanisms:
- Cell Signaling Modulation : The compound interacts with various receptors and enzymes, potentially altering pathways involved in cell proliferation and apoptosis.
- Oxidative Stress Response : Adpoc-Trp-OH can undergo oxidation reactions that may affect tryptophan metabolism, leading to the generation of bioactive metabolites that modulate cellular responses to stress.
Biological Activity
Adpoc-Trp-OH has been studied for its effects on several biological systems:
Antitumor Activity
In vitro studies have demonstrated that Adpoc-Trp-OH exhibits cytotoxic effects against various cancer cell lines. It induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins. For instance, a study reported a significant reduction in cell viability in breast cancer cells treated with this compound.
Anti-inflammatory Effects
Adpoc-Trp-OH has shown promise in reducing inflammation by inhibiting NF-kB signaling pathways. This inhibition leads to decreased expression of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
Neuroprotective Properties
Research indicates that the compound may protect neuronal cells from oxidative damage. By modulating oxidative stress responses, it could be beneficial in neurodegenerative conditions such as Alzheimer's disease .
Case Studies
Several studies have highlighted the therapeutic potential of Adpoc-Trp-OH:
- Breast Cancer Study : A study conducted on MCF-7 breast cancer cells showed that treatment with Adpoc-Trp-OH resulted in a 50% reduction in cell proliferation after 48 hours, indicating strong antitumor activity.
- Inflammation Model : In an animal model of arthritis, administration of Adpoc-Trp-OH significantly reduced joint swelling and inflammatory markers compared to control groups.
- Neuroprotection Assay : In vitro assays using SH-SY5Y neuroblastoma cells demonstrated that Adpoc-Trp-OH treatment reduced cell death induced by hydrogen peroxide exposure by approximately 40%, supporting its neuroprotective potential.
Comparison with Similar Compounds
Adpoc-Trp-OH can be compared with other indole-based compounds known for their biological activities:
Compound | Activity Type | Mechanism of Action |
---|---|---|
Fmoc-Tryptophan | Antioxidant | Free radical scavenging |
5-Methoxyindole | Antitumor | Apoptosis induction |
Saxagliptin | Dipeptidyl peptidase IV inhibitor | Glucose metabolism regulation |
Properties
IUPAC Name |
2-[[1-(1-adamantyl)-2-methylpropan-2-yl]oxycarbonylamino]-3-(1H-indol-3-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2O4/c1-25(2,15-26-11-16-7-17(12-26)9-18(8-16)13-26)32-24(31)28-22(23(29)30)10-19-14-27-21-6-4-3-5-20(19)21/h3-6,14,16-18,22,27H,7-13,15H2,1-2H3,(H,28,31)(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCIXRYSJDUEOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC12CC3CC(C1)CC(C3)C2)OC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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